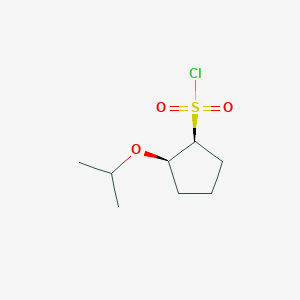
(1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride, also known as IPCl or p-TsOCl, is a chemical compound widely used in organic synthesis. It is a sulfonyl chloride derivative that is commonly used as a protecting group for primary and secondary alcohols. IPCl is a colorless to pale yellow liquid with a strong odor and is highly reactive towards nucleophiles.
Wirkmechanismus
(1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride reacts with primary and secondary alcohols to form sulfonate esters, which are stable under a wide range of conditions. The protecting group can be removed by treatment with a nucleophile, such as sodium methoxide or potassium tert-butoxide, to regenerate the alcohol.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride. However, it is known to be highly reactive towards nucleophiles and can cause severe skin and eye irritation upon contact.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride as a protecting group for alcohols offers several advantages in organic synthesis. It is relatively easy to install and remove, and it is stable under a wide range of conditions. However, (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride is highly reactive towards nucleophiles, which can limit its use in certain reactions. Additionally, (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride can be difficult to handle due to its strong odor and potential for skin and eye irritation.
Zukünftige Richtungen
There are several potential future directions for the use of (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride in organic synthesis. One area of research could focus on the development of new methods for installing and removing the protecting group. Another area of research could focus on the use of (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride in the synthesis of novel compounds with potential pharmaceutical applications. Additionally, the use of (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride in combination with other reagents or catalysts could lead to the development of more efficient and selective synthetic routes.
Synthesemethoden
The synthesis of (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride involves the reaction of cyclopentadiene with chlorosulfonic acid to form cyclopentanesulfonyl chloride. This intermediate is then reacted with isopropenyl alcohol to produce (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride is widely used in organic synthesis as a protecting group for primary and secondary alcohols. It is also used as a reagent in the synthesis of various organic compounds. (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride is used in the preparation of β-amino alcohols, which are used as building blocks in the synthesis of natural products and pharmaceuticals.
Eigenschaften
IUPAC Name |
(1S,2R)-2-propan-2-yloxycyclopentane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3S/c1-6(2)12-7-4-3-5-8(7)13(9,10)11/h6-8H,3-5H2,1-2H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUVFSDRZNBXSL-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCCC1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@@H]1CCC[C@@H]1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid](/img/structure/B2971341.png)
![Ethyl 9-chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2971342.png)
![8-methoxy-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2971344.png)
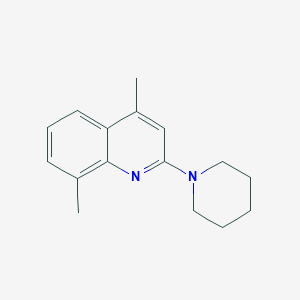


![(E)-2-(6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-3-(4-ethoxyphenyl)prop-2-enenitrile](/img/structure/B2971351.png)
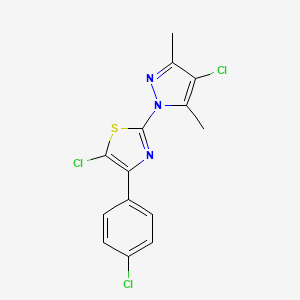

![Methyl 4-amino-3-[2-(dimethylamino)ethylamino]benzoate](/img/structure/B2971356.png)
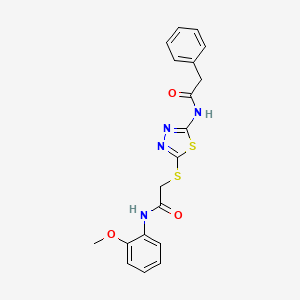

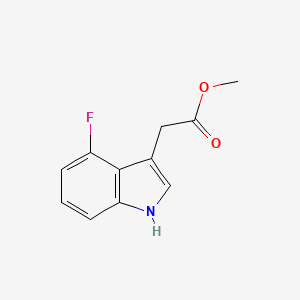
![N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)